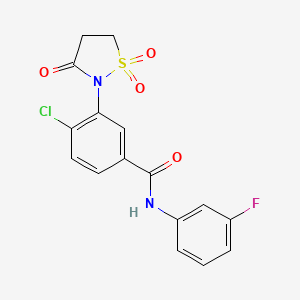![molecular formula C16H21NO3 B4939169 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4939169.png)
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has been used for various purposes such as cognitive enhancement, memory improvement, and physical performance enhancement.
作用机制
The exact mechanism of action of 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam is not fully understood. It is believed to work by increasing the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It also enhances the activity of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity. 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has also been found to increase the density of dopamine receptors in the brain, which may contribute to its cognitive and physical enhancing effects.
Biochemical and Physiological Effects:
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been found to increase glucose metabolism in the brain, which may contribute to its cognitive enhancing effects. It has also been found to increase blood flow to the brain, which may improve cognitive function. 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been shown to have anti-inflammatory and antioxidant effects, which may protect the brain from damage. It has also been found to increase the levels of nerve growth factor, which may promote the growth and survival of neurons.
实验室实验的优点和局限性
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has several advantages for lab experiments. It is easily synthesized and has a high purity. It has been extensively studied for its cognitive and physical enhancing effects, making it a useful tool for researchers studying these areas. However, 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has certain limitations. It is a controlled substance in some countries, which may limit its availability for research purposes. It also has a short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam. One area of interest is its potential for the treatment of cognitive decline and Alzheimer's disease. Another area of interest is its potential for enhancing physical performance in athletes. There is also interest in studying the long-term effects of 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam use and its safety profile. Further research is needed to fully understand the mechanisms of action of 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam and its potential applications in medicine and sports.
合成方法
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam can be synthesized by reacting 2-oxo-pyrrolidine with phenylacetic acid, followed by a reduction reaction with lithium aluminum hydride. The resulting product is then reacted with cyclohexanone to form 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam. The purity of the synthesized product can be improved by recrystallization.
科学研究应用
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been extensively studied for its cognitive enhancing effects. It has been found to improve memory, attention, learning, and overall cognitive performance. It has also been studied for its physical performance enhancing effects, such as increasing endurance and reducing fatigue. 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been used in clinical trials for the treatment of cognitive decline, Alzheimer's disease, and stroke.
属性
IUPAC Name |
2-(1-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLURGGEEJWDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4939094.png)
![1,1-dichloro-1a-(4-methoxyphenyl)-7-(2-thienyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B4939102.png)
![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)

![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
![1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4939149.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
![methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4939154.png)


![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B4939195.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
